

N-Demethyl-N-formylolanzapine-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Demethyl-N-formylolanzapine-d8**

Cat. No.: **B15556563**

[Get Quote](#)

Technical Guide: N-Demethyl-N-formylolanzapine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Demethyl-N-formylolanzapine-d8**, a deuterated analog of an olanzapine metabolite. This isotopically labeled compound is primarily intended for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of N-demethyl-N-formylolanzapine or related olanzapine metabolites in biological matrices.

Core Compound Data

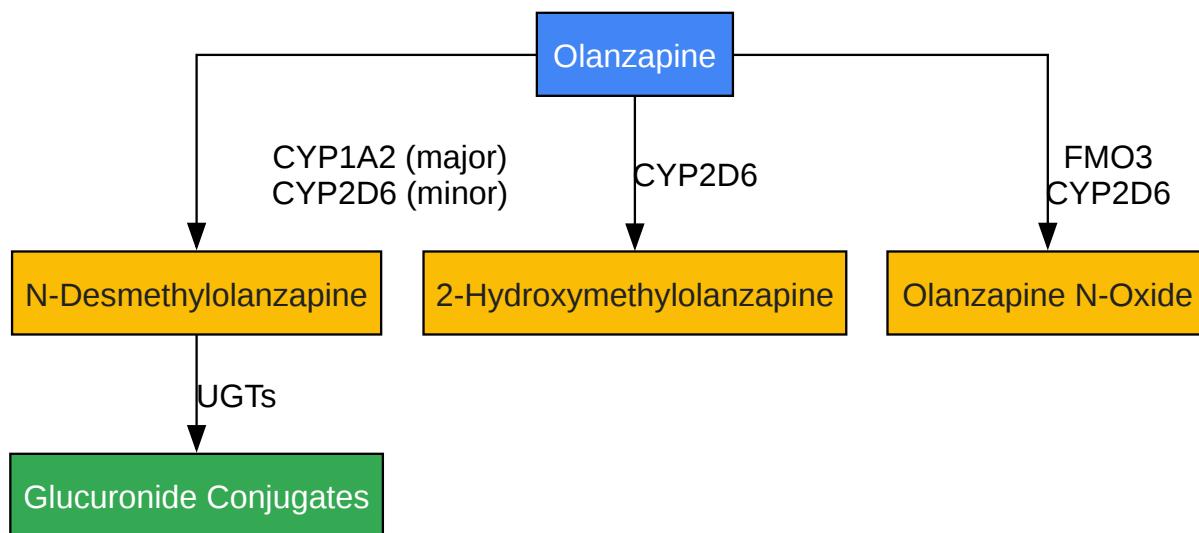
The fundamental physicochemical properties of **N-Demethyl-N-formylolanzapine-d8** are summarized below. These details are critical for method development, particularly for mass spectrometry-based applications.

Property	Value	Citation
CAS Number	639460-79-0 (unlabeled)	[1] [2] [3] [4]
Molecular Weight	334.47 g/mol	[1]
Molecular Formula	C ₁₇ H ₁₀ D ₈ N ₄ OS	[1]

Metabolic Context: The Olanzapine Pathway

N-Demethyl-N-formylolanzapine is a metabolite of olanzapine, an atypical antipsychotic medication. Olanzapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include N-demethylation and hydroxylation, followed by glucuronidation.[\[5\]](#)[\[6\]](#) Understanding this metabolic landscape is crucial for pharmacokinetic studies and for identifying relevant analytes in drug monitoring.

The diagram below illustrates the primary metabolic conversion of olanzapine.



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of Olanzapine.

Experimental Protocols: Bioanalytical Quantification

N-Demethyl-N-formylolanzapine-d8 is an ideal internal standard for the quantification of olanzapine and its metabolites in biological samples like plasma or serum. Below is a representative LC-MS/MS protocol, adapted from established methods for olanzapine analysis. [\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To quantify olanzapine and its metabolites in human plasma using LC-MS/MS with **N-Demethyl-N-formylolanzapine-d8** as an internal standard.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution (**N-Demethyl-N-formylolanzapine-d8** in methanol).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions

- LC System: Agilent 1200 series or equivalent.
- Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.1-4.0 min: 10% B (re-equilibration)

- Injection Volume: 5 μ L.

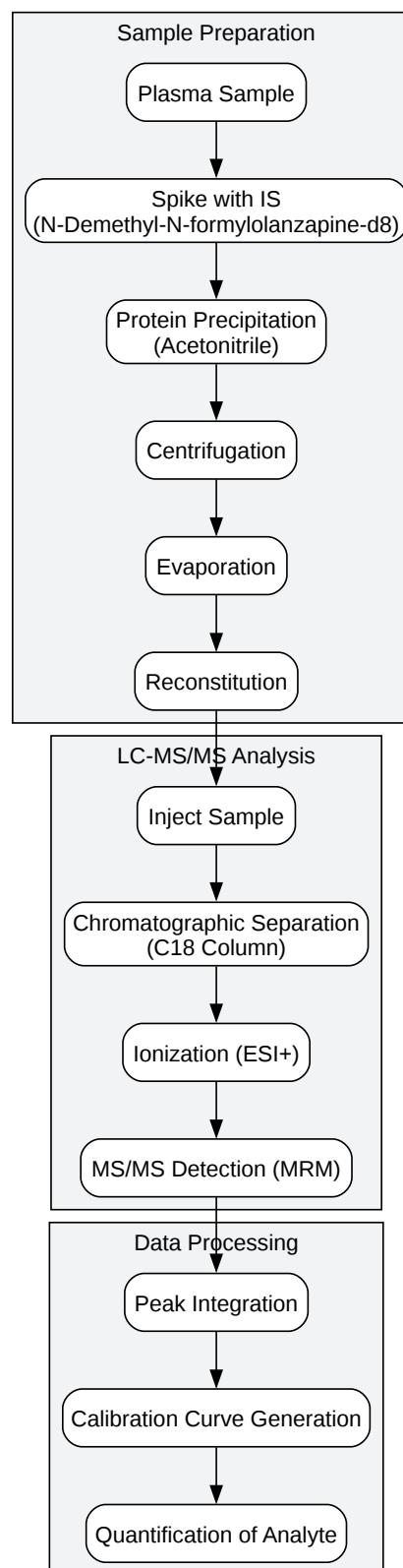
- Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

- MS System: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[\[7\]](#)
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Ion Spray Voltage: +5500 V.
- Source Temperature: 500°C.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
 - Analyte (N-Demethyl-N-formylolanzapine): Q1: m/z 327.1 -> Q3: m/z 213.1
 - Internal Standard (**N-Demethyl-N-formylolanzapine-d8**): Q1: m/z 335.2 -> Q3: m/z 213.1
(Note: Specific MRM transitions must be optimized experimentally for the specific instrument used.)

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical bioanalytical study utilizing **N-Demethyl-N-formylolanzapine-d8**.



[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgx.org]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olanzapine - Wikipedia [en.wikipedia.org]
- 5. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Demethyl-N-formylolanzapine-d8 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556563#n-demethyl-n-formylolanzapine-d8-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com